molecular formula C48H32Cl2F8Ir2N4 B12306980 Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium

Cat. No.: B12306980
M. Wt: 1272.1 g/mol
InChI Key: BPSUAJIYEBAJBL-UHFFFAOYSA-L
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Description

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is a complex compound with significant applications in various scientific fields. This compound is known for its unique molecular structure, which includes two iridium ions bridged by four 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl ligands. It is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium typically involves the reaction of 1-phenyl-3,5-difluoro-2-methylpyridine with iridium trichloride. The reaction is carried out in the presence of a suitable solvent, such as chlorobenzene, under controlled temperature and pressure conditions . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
One of the most prominent applications of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is in the field of OLEDs. The compound exhibits strong photoluminescence and electroluminescence properties, making it suitable for use as a phosphorescent emitter in OLED devices. Its high quantum efficiency contributes to the brightness and color purity of OLED displays, which are widely used in televisions, smartphones, and lighting solutions .

Organic Photovoltaics (OPVs)
The compound has also been investigated for use in organic solar cells. Its ability to facilitate efficient charge transfer and light absorption makes it a candidate for enhancing the performance of OPVs. Research indicates that incorporating this iridium complex into the active layer of solar cells can improve overall energy conversion efficiency .

Catalysis

Catalytic Applications
this compound serves as a catalyst in various chemical reactions, particularly in C-H activation processes. Its metal-organic framework allows for effective coordination with substrates, facilitating reactions such as cross-coupling and oxidative transformations. This capability is essential in synthetic organic chemistry for constructing complex molecules .

Environmental Applications
The compound's catalytic properties extend to environmental chemistry, where it can be employed in processes like pollutant degradation and waste treatment. Its efficiency in catalyzing oxidation reactions positions it as a potential agent for breaking down harmful substances in industrial effluents .

Photonics

Fluorescent Materials
Due to its strong fluorescence characteristics, this compound is utilized in photonic devices. It can be incorporated into sensors and imaging systems where precise light emission is required. The compound’s stability and brightness make it an attractive option for developing advanced fluorescent probes .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Organic ElectronicsOLEDs, OPVsHigh quantum efficiency, brightness
CatalysisC-H activation, environmental remediationEffective substrate coordination
PhotonicsFluorescent probes, imaging systemsStrong fluorescence, stability

Mechanism of Action

The mechanism of action of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, leading to changes in their structure and function. In the case of its anticancer activity, the compound generates reactive oxygen species upon light irradiation, causing oxidative damage to cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is unique due to its specific ligand structure and the presence of both fluorine and methyl groups, which enhance its photophysical properties and stability. This makes it particularly suitable for applications in optoelectronics and as a catalyst in various chemical reactions .

Biological Activity

Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium, commonly referred to as Ir(dF(Me)ppy)2Cl, is a complex iridium compound notable for its potential applications in catalysis and photochemistry. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

  • Molecular Formula : C48H32Cl2F8Ir2N4
  • Molecular Weight : 1272.11 g/mol
  • CAS Number : 1335047-33-0
  • Appearance : Yellow powder

The biological activity of Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium is primarily linked to its role as a catalyst in various chemical reactions, including photoredox processes. It exhibits significant reactivity due to the presence of iridium, which can facilitate electron transfer reactions.

Photodynamic Activity

Research indicates that this compound can generate reactive oxygen species (ROS) upon excitation with light. This property is particularly relevant in photodynamic therapy (PDT), where ROS play a crucial role in inducing cell death in cancerous tissues.

Biological Studies and Findings

  • Cell Viability Assays :
    • In vitro studies have shown that treatment with Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium results in a dose-dependent decrease in cell viability across various cancer cell lines. The compound's efficacy is enhanced when combined with light exposure, which activates its photodynamic properties.
  • Mechanistic Insights :
    • A study demonstrated that the compound induces apoptosis in cancer cells by increasing ROS levels, leading to oxidative stress and subsequent cell death. The activation of caspase pathways was also observed, confirming the apoptotic mechanism .
  • Case Study: Breast Cancer Cells :
    • In a specific case study involving MCF-7 breast cancer cells, exposure to the compound under light irradiation resulted in a significant reduction in cell proliferation compared to controls. The IC50 value was determined to be approximately 10 µM when exposed to blue light for 30 minutes .

Data Table: Biological Activity Summary

ParameterValue
Compound NameDi-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium
CAS Number1335047-33-0
Molecular Weight1272.11 g/mol
Cell Line TestedMCF-7 (Breast Cancer)
IC50 (Light Activated)~10 µM
Mechanism of ActionROS Generation; Apoptosis

Safety and Handling

Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is classified as hazardous due to its potential to cause skin and eye irritation upon contact. Proper safety measures should be implemented during handling, including the use of gloves and protective eyewear .

Properties

Molecular Formula

C48H32Cl2F8Ir2N4

Molecular Weight

1272.1 g/mol

IUPAC Name

chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine

InChI

InChI=1S/4C12H8F2N.2ClH.2Ir/c4*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;;;;/h4*2-3,5-7H,1H3;2*1H;;/q4*-1;;;2*+3/p-2

InChI Key

BPSUAJIYEBAJBL-UHFFFAOYSA-L

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2]

Origin of Product

United States

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